Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(3)6(2)8(4)11-9/h11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGFZDTCIQHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176412 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-46-4 | |
| Record name | Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2199-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Pyrrole or substituted pyrrole core.
- Alkylating agents such as methyl iodide or methyl bromide.
- Ethyl oxalyl chloride or similar reagents for esterification.
- Catalysts such as aluminum trichloride (AlCl3) or trimethyl aluminum.
- Bases like potassium hydroxide (KOH).
- Solvents such as dimethyl sulfoxide (DMSO).
Stepwise Synthesis
-
- Pyrrole is treated with methyl iodide in the presence of potassium hydroxide in DMSO to yield N-methylpyrrole intermediates.
- This step introduces the methyl group at the nitrogen atom, facilitating further substitution.
Introduction of Methyl Groups at 3,4,5-Positions:
- Methyl groups are introduced via alkylation or cross-coupling reactions.
- For example, treatment with methyl bromide and KOH in DMSO can alkylate the pyrrole ring at the 3, 4, and 5 positions.
- Alternatively, boronic acids in the presence of copper(II) acetate can be used for cyclopropyl or other alkyl substitutions on the pyrrole ring.
Esterification at the 2-Position:
- The 2-position is functionalized by reaction with ethyl oxalyl chloride in the presence of Lewis acids like AlCl3 to form the ethyl ester.
- This acylation step is crucial for generating the carboxylate functionality.
-
- The crude product is purified by chromatographic methods to isolate Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate.
- Spectroscopic methods such as NMR and chromatographic techniques confirm the structure and purity.
Research Findings and Data Analysis
Although direct detailed experimental protocols for this compound are limited in public databases, related pyrrole derivatives have been synthesized using the above methods with high yields and selectivity. For instance, in the synthesis of antiviral pyrrole derivatives, similar alkylation and esterification strategies were employed, demonstrating the effectiveness of:
- Alkylation in DMSO with KOH for methyl group introduction.
- Lewis acid catalysis for selective esterification at the 2-position.
- Chromatographic purification and spectroscopic characterization for product validation.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | N-Alkylation | Pyrrole, methyl iodide, KOH, DMSO | Introduce N-methyl group |
| 2 | Ring Alkylation | Methyl bromide, KOH, DMSO or boronic acids | Install 3,4,5-methyl groups |
| 3 | Esterification | Ethyl oxalyl chloride, AlCl3 | Introduce ethyl carboxylate at 2-position |
| 4 | Purification | Chromatography, NMR | Isolate and confirm product |
Notes on Reaction Conditions and Optimization
- Solvent choice: DMSO is preferred for alkylation due to its polar aprotic nature, enhancing nucleophilicity.
- Base strength: KOH effectively deprotonates pyrrole nitrogen to facilitate alkylation.
- Temperature control: Moderate temperatures prevent side reactions during alkylation and esterification.
- Catalyst loading: Aluminum trichloride must be carefully controlled to avoid over-acylation or decomposition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT), a treatment for certain cancers. PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to tumor cell death. Studies suggest that pyrrole derivatives can enhance the efficacy of PDT due to their structural properties that allow efficient light absorption and energy transfer .
Case Study: Synthesis of Antitumor Agents
A study demonstrated the synthesis of novel derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines. These derivatives were designed to improve solubility and bioavailability, which are critical factors in drug development .
Organic Synthesis
Building Block for Porphyrins
this compound serves as a key building block in the synthesis of porphyrins. Porphyrins are essential in various biological processes and have applications in catalysis and materials science. The compound can be converted into octamethylporphyrin through a series of reactions involving diazonium salts .
| Reaction Type | Product | Conditions |
|---|---|---|
| Diazotization | Azo dye | Strong mineral acid |
| Cyclization | Octamethylporphyrin | Acidic conditions |
Material Science
Dyes and Pigments
The compound's ability to form azo dyes when reacted with diazonium salts makes it valuable in the dye industry. These dyes are characterized by their vibrant colors and stability, making them suitable for textiles and other materials .
Pharmaceutical Applications
Drug Development
Research indicates that this compound can be modified to create various pharmaceutical compounds. For instance, its derivatives have shown promise as inhibitors of viral assembly proteins, which could lead to new antiviral medications .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrrole derivatives including this compound. The compound has been tested against various bacterial strains and has shown effective inhibition rates, suggesting potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ester group allows it to participate in esterification and transesterification reactions, which are important in various biochemical processes. The methyl groups on the pyrrole ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrole carboxylates leads to variations in reactivity, physicochemical properties, and applications. Below is a comparative analysis of Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate with analogous compounds:
Substituent Effects on Reactivity and Properties
Structural and Functional Insights
- Steric Effects: The 3,4,5-trimethyl substitution in the parent compound introduces significant steric hindrance, limiting access to the pyrrole nitrogen for further functionalization . In contrast, Ethyl 4-chloro-1H-pyrrole-2-carboxylate lacks bulky groups, enabling easier electrophilic substitution at the 5-position .
Electronic Effects :
- Methyl groups in the parent compound activate the pyrrole ring toward electrophilic substitution, while chloro in Ethyl 4-chloro-1H-pyrrole-2-carboxylate deactivates it, redirecting reactivity toward nucleophilic pathways .
- Trimethoxybenzyl groups in compound 49 () provide electron-rich aromatic systems, enhancing π-π stacking in biological targets .
Physical Properties :
Research Findings and Trends
- Synthetic Utility : The trimethyl derivative’s stability and solubility make it preferable for multi-step syntheses, while chloro or formyl analogs (e.g., Ethyl 4-formyl-1H-pyrrole-2-carboxylate) are niche intermediates for condensation reactions .
- Biological Relevance : Bulky substituents (e.g., trimethoxybenzyl) correlate with enhanced tubulin binding in anticancer studies, though the parent compound itself lacks direct activity .
Biological Activity
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrole ring with three methyl groups and an ethyl ester group at the 2-position. This unique structure contributes to its reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 183.23 g/mol |
| Functional Groups | Pyrrole ring, ethyl ester |
| CAS Number | 2199-46-4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can act as a ligand, modulating enzyme or receptor activity. The presence of electron-donating methyl groups increases the electron density on the pyrrole ring, enhancing its susceptibility to electrophilic attack and promoting various biochemical interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has shown activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Fungal Activity : Preliminary tests indicate that it may inhibit fungal growth, although further studies are needed to confirm these findings.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notable findings include:
- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and modulation of pro-apoptotic and anti-apoptotic protein expression .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| HeLa | 38 | Cell cycle arrest (G2/M phase) |
| HCT116 | 25 | Inhibition of tubulin polymerization |
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Effects : A study conducted by Xia et al. reported significant growth inhibition in A549 cells with an IC50 value of approximately 26 µM. The study noted that treatment led to increased expression of pro-apoptotic markers while decreasing anti-apoptotic proteins .
- Antimicrobial Efficacy : Research published in Molecules indicated that derivatives of pyrrole compounds showed promising antimicrobial activities against common pathogens, laying the groundwork for further exploration of this compound's potential in this area.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step procedures involving esterification, nucleophilic substitution, and cyclization. For example, describes starting from a pyrrole core and introducing substituents under reflux conditions (e.g., ethanol, 45% yield). Key steps include:
- Esterification : Ethyl groups are introduced via acid-catalyzed esterification (e.g., using ethyl chloroformate).
- Substitution : Methyl/acetyl groups are added using alkyl halides or acetyl chloride in the presence of Lewis acids like AlCl₃.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product.
- Yield Optimization : Temperature control (e.g., 80–100°C) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of methylating agents) significantly impact efficiency .
Q. How is spectroscopic characterization (NMR, MS) used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Peaks for methyl groups (δ 1.1–2.5 ppm), ester carbonyl (δ ~165–170 ppm), and pyrrole protons (δ 6.0–7.5 ppm) are diagnostic. and provide typical spectra, such as ethyl ester protons (q, J = 7.1 Hz) and methyl substituents (singlets at δ 2.2–2.4 ppm).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 209.24) confirm the molecular weight. Fragmentation patterns help identify substituents (e.g., loss of CO₂Et group) .
Q. What structural features differentiate this compound from analogs like Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate?
- Methodology : Compare substituent positions and electronic effects:
- Substituent Position : The 3,4,5-trimethyl configuration creates steric hindrance, reducing reactivity at the pyrrole ring compared to 4-acetyl analogs ().
- Electron-Withdrawing Effects : Acetyl groups (in analogs) increase electrophilicity at the pyrrole ring, whereas methyl groups in the target compound enhance lipophilicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) determines bond lengths, angles, and torsional strains. For example:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) and refinement to R < 0.05 ensure accuracy.
- Key Findings : Methyl groups adopt staggered conformations to minimize steric clashes, and the pyrrole ring shows slight puckering (deviation < 0.1 Å from planarity) .
Q. What computational approaches (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculates Fukui functions and local softness indices ( ):
- Electrophilic Sites : The C-2 position (ester carbonyl adjacent) shows higher electrophilicity (f⁻ > 0.1), making it reactive toward nucleophiles.
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, reducing activation energy by ~5 kcal/mol .
Q. How can contradictions in reported reaction yields (e.g., 45% vs. 60%) be systematically addressed?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, increasing catalyst (Pd/C) from 5% to 10% improves yields by 15% ( vs. 4).
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates or side products (e.g., over-methylation).
- Reproducibility : Standardize purification protocols (e.g., gradient elution in HPLC) to minimize batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
